molecular formula C15H24N2O2 B2679347 3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-(oxolane-2-carbonyl)azetidine CAS No. 2415471-52-0

3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-(oxolane-2-carbonyl)azetidine

Cat. No.: B2679347
CAS No.: 2415471-52-0
M. Wt: 264.369
InChI Key: ONVDNXQTDSRMGV-UHFFFAOYSA-N
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Description

3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-(oxolane-2-carbonyl)azetidine is a complex organic compound characterized by its unique structure, which includes multiple ring systems and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-(oxolane-2-carbonyl)azetidine involves multiple steps, starting with the preparation of the core structures. One common method involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-(oxolane-2-carbonyl)azetidine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-(oxolane-2-carbonyl)azetidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-(oxolane-2-carbonyl)azetidine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-(oxolane-2-carbonyl)azetidine apart from similar compounds is its unique combination of ring systems and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c18-15(14-5-2-6-19-14)17-9-13(10-17)16-7-11-3-1-4-12(11)8-16/h11-14H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVDNXQTDSRMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C(=O)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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